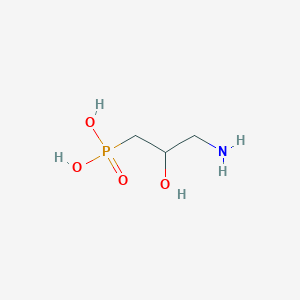
Phosphonic acid, (3-amino-2-hydroxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (3-amino-2-hydroxypropyl)-, also known as (3-amino-2-hydroxypropyl)phosphonic acid, is an organophosphorus compound with the molecular formula C3H10NO4P. This compound is characterized by the presence of both amino and hydroxy functional groups attached to a phosphonic acid moiety. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-2-hydroxypropyl)phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of glycidol with phosphorous acid in the presence of a catalyst. The reaction proceeds through the opening of the epoxide ring of glycidol, followed by the addition of the phosphorous acid to form the desired product .
Industrial Production Methods
Industrial production of (3-amino-2-hydroxypropyl)phosphonic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2-hydroxypropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of (3-amino-2-hydroxypropyl)phosphonic acid include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of (3-amino-2-hydroxypropyl)phosphonic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Scientific Research Applications
(3-Amino-2-hydroxypropyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes and as a component in drug design.
Industry: The compound is used in the production of specialty chemicals and as a corrosion inhibitor in industrial processes
Mechanism of Action
The mechanism of action of (3-amino-2-hydroxypropyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its phosphonic acid moiety allows it to form strong interactions with metal ions, which can be exploited in various biochemical and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-amino-2-hydroxypropyl)phosphonic acid include:
Hydroxyphosphonic acids: Compounds with hydroxy groups attached to the phosphonic acid moiety.
Aminophosphonic acids: Compounds with amino groups attached to the phosphonic acid moiety.
Bisphosphonates: Compounds with two phosphonic acid groups attached to a central carbon atom
Uniqueness
What sets (3-amino-2-hydroxypropyl)phosphonic acid apart from other similar compounds is the presence of both amino and hydroxy functional groups, which confer unique chemical reactivity and biological activity. This dual functionality allows the compound to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets .
Properties
CAS No. |
569685-53-6 |
|---|---|
Molecular Formula |
C3H10NO4P |
Molecular Weight |
155.09 g/mol |
IUPAC Name |
(3-amino-2-hydroxypropyl)phosphonic acid |
InChI |
InChI=1S/C3H10NO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2,4H2,(H2,6,7,8) |
InChI Key |
OWOIXRFDMCACSM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CP(=O)(O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















